molecular formula C7H4Cl2F2O B6300241 3,5-Dichloro-2,4-difluorobenzyl alcohol CAS No. 101513-75-1

3,5-Dichloro-2,4-difluorobenzyl alcohol

Cat. No.: B6300241
CAS No.: 101513-75-1
M. Wt: 213.01 g/mol
InChI Key: BZADMNJXTHWBPT-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4-difluorobenzyl alcohol: is a chemical compound with the molecular formula C7H4Cl2F2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with two chlorine atoms and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,4-difluorobenzyl alcohol typically involves the chlorination and fluorination of benzyl alcohol derivatives. One common method includes the chlorination of 2,4-difluorobenzyl alcohol to introduce chlorine atoms at the 3 and 5 positions. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2,4-difluorobenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dichloro-2,4-difluorobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a valuable scaffold for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,4-difluorobenzyl alcohol involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can form hydrogen bonds and van der Waals interactions with biological molecules, influencing their activity. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzyl alcohol
  • 3,5-Difluorobenzyl alcohol
  • 2,4-Difluorobenzyl alcohol

Comparison: Compared to similar compounds, 3,5-Dichloro-2,4-difluorobenzyl alcohol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and stability. These properties make it more versatile for various applications in research and industry.

Properties

IUPAC Name

(3,5-dichloro-2,4-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O/c8-4-1-3(2-12)6(10)5(9)7(4)11/h1,12H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZADMNJXTHWBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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